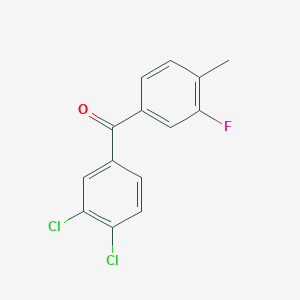

3,4-Dichloro-3'-fluoro-4'-methylbenzophenone

Overview

Description

3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H9Cl2FO. It has a molecular weight of 283.13 . The IUPAC name for this compound is (3,4-dichlorophenyl)(3-fluoro-4-methylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine, fluorine, and methyl substituents. The exact positions of these substituents can be inferred from the name: the benzene ring attached to the carbonyl group (CO) has chlorine atoms at the 3 and 4 positions, while the other benzene ring has a fluorine atom at the 3’ position and a methyl group at the 4’ position .Physical And Chemical Properties Analysis

The boiling point of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is predicted to be 402.1±45.0 °C and its density is predicted to be 1.335±0.06 g/cm3 .Scientific Research Applications

Synthesis of Biologically Active Molecules

- The synthesis of new biologically active molecules often involves fluorine-containing compounds due to their pharmacological significance. A study by Holla, Bhat, and Shetty (2003) discusses the condensation of amino-triazinones with fluorobenzoic acids to create thiadiazolotriazinones, showing promising antibacterial activities. This methodology could be applicable to 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone for synthesizing new compounds with potential biological activities Holla, B. S., Bhat, K., & Shetty, N. S. (2003).

Fluorescent Sensor Development

- Fluorogenic chemosensors are crucial for detecting metal ions in various environments. Xingpei Ye et al. (2014) synthesized a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al3+ ions, with potential applications in bio-imaging. The inclusion of fluorine and other halogens, as seen in this compound, could be explored for developing similar sensors with specific metal ion affinities Ye, X., Sun, S.-b., Li, Y.-d., Zhi, L., Wu, W.-N., & Wang, Y. (2014).

High-Performance Polymers

- The synthesis and characterization of high-performance polymers, such as poly(phthalazinone ether)s, highlight the importance of fluorinated compounds in enhancing solubility and thermal properties. Shude Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, demonstrating excellent thermal properties and potential applications in engineering plastics and membrane materials. The structural features of this compound could be utilized in designing new monomers for high-performance polymers Xiao, S., Wang, J., Jin, K., Jian, X., & Peng, Q. (2003).

Analytical Chemistry Applications

- In the field of analytical chemistry, the determination of environmental phenols, such as parabens and triclosan, in human milk showcases the application of advanced chromatography techniques. A study by Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008) developed a sensitive method for measuring these compounds, demonstrating the importance of accurate and sensitive detection methods for environmental and health-related research. The chemical properties of this compound could be explored for developing new analytical methods or as a standard in environmental analysis Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008).

Mechanism of Action

Target of Action

The primary targets of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone are currently unknown

Mode of Action

Based on its structural similarity to other benzophenone derivatives, it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

Benzophenone derivatives are known to be involved in a variety of biochemical processes, including the generation of free radicals and the initiation of oxidative stress .

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

(3,4-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-2-3-10(7-13(8)17)14(18)9-4-5-11(15)12(16)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELDGMATHPSNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

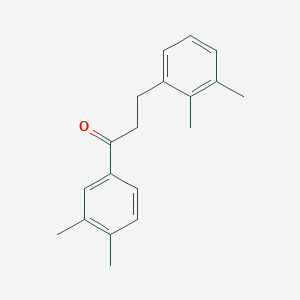

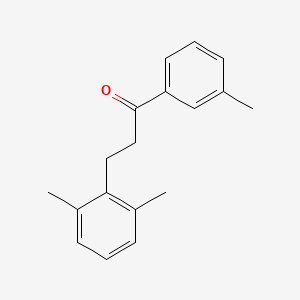

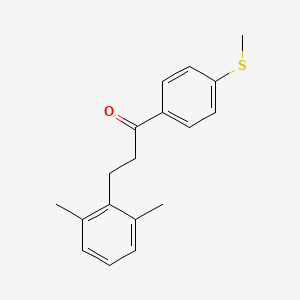

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)